Tert-butyl 1,4-thiazepane-4-carboxylate
Description
Tert-butyl 1,4-thiazepane-4-carboxylate is a bicyclic organic compound featuring a seven-membered 1,4-thiazepane ring (containing one sulfur and one nitrogen atom) substituted with a tert-butyl carboxylate group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and receptor modulators.
Properties
IUPAC Name |
tert-butyl 1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-5-4-7-14-8-6-11/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUELQIDTQYRGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 1,4-thiazepane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound has the molecular formula . The synthesis of this compound typically involves cyclization reactions and can be achieved through various methods, including the use of isocyanides or specific catalytic conditions.
Synthesis Overview
- Reaction Type : Cyclization of thioamide derivatives.
- Yield : Varies based on conditions but can reach up to 90% under optimized conditions.
- Key Reagents : Tert-butyl isocyanide, various carboxylic acids.
Example Reaction Conditions
| Reagent | Condition | Yield |
|---|---|---|
| Tert-butyl isocyanide + Carboxylic acid | Room temperature for 24 hours | 82% |
| This compound + DIPEA | Ethanol at 100°C for 16 hours | 50% |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its antibacterial properties and potential as a therapeutic agent.
Antibacterial Activity
Recent studies have shown that derivatives of thiazepane exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The effectiveness often depends on the concentration of the compound used.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial effects of synthesized thiazepane derivatives:
- Tested Bacteria :
- Gram-positive : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative : Escherichia coli, Pseudomonas aeruginosa
- Concentration Tested :
- High (100 mg/mL)
- Low (10 mg/mL)
| Compound | Bacteria Tested | High Concentration Efficacy | Low Concentration Efficacy |
|---|---|---|---|
| J17 | S. aureus | Significant inhibition | Minimal effect |
| J19 | E. coli | Significant inhibition | Minimal effect |
| J21 | P. aeruginosa | Significant inhibition | Minimal effect |
The proposed mechanism for the antibacterial activity involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This is particularly noted in compounds with structural similarities to known antibiotics.
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- In Vitro Studies : Demonstrated effective inhibition against various bacterial strains at higher concentrations.
- Structure-Activity Relationship (SAR) : Analysis indicates that modifications in the thiazepane ring significantly affect antibacterial potency.
- Toxicity Assessments : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares tert-butyl 1,4-thiazepane-4-carboxylate with structurally related compounds:
Key Comparative Analysis
Ring Heteroatoms :
- The 1,4-thiazepane core contains sulfur and nitrogen, enabling unique reactivity (e.g., sulfur’s nucleophilicity) compared to 1,4-diazepane (two nitrogens), which may favor hydrogen bonding or chelation .
- Sulfone derivatives (e.g., 1,1-dioxide) exhibit higher polarity and stability, impacting solubility and metabolic resistance .
- The tert-butyl ester in all compounds improves steric shielding, protecting the carboxylate from hydrolysis during synthesis .
- Physicochemical Properties: Density: The sulfone-modified thiazepane (1.220 g/cm³) is denser than typical diazepane derivatives, reflecting increased molecular packing due to polar groups . pKa: The amino-sulfone derivative’s pKa (~5.87) suggests protonation at physiological pH, useful for targeting acidic environments (e.g., lysosomes) .
Stability and Reactivity
- The parent thiazepane compound is expected to be stable under inert conditions, similar to its sulfone derivative, which requires storage at 2–8°C to prevent decomposition .
- In contrast, diazepane analogs with cyclopropyl groups may exhibit strain-induced reactivity, enabling ring-opening reactions under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
